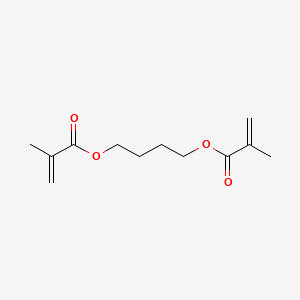

1,4-Butanediol dimethacrylate

Cat. No. B7799538

Key on ui cas rn:

28883-57-0

M. Wt: 226.27 g/mol

InChI Key: XOJWAAUYNWGQAU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08039664B2

Procedure details

788 kg of 1,4-butanediol, 2664 kg of methyl methacrylate (MMA), 0.123 kg of hydroquinone monomethyl ether as inhibitor and a mixture of 5 kg of calcium oxide, 1 kg of lithium hydroxide and 4 kg of water as catalyst are combined in a 6 m3 stirred tank reactor provided with agitator, steam heating, distillation column and condenser and the mixture is stirred while passing in air. To stabilize the column, a total of 151 kg of MMA containing 0.24 kg of hydroquinone monomethyl ether and 0.016 kg of 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl in dissolved form are introduced into the column runback during the course of the reaction. The apparatus is heated to a temperature at the bottom of 96° C., with the column initially being operated under total reflux. As soon as the temperature at the top of the column drops to below 70° C., the methanol/MMA mixture is taken off at a reflux ratio of 2.5:1. The MMA stock in the reactor is supplemented by introduction of equal parts of MMA per part of methanol/MMA mixture taken off. Thus, a total of 1267 kg of MMA are introduced over a period of 5 hours. Over a period of 8 hours, the reflux ratio is adapted to the decreasing formation of methanol up to a value of 4.5:1. At a temperature at the bottom of 130° C., the reaction is complete and excess MMA is taken off under reduced pressure, with the pressure being gradually reduced to 100 mbar. When no more MMA distills off, the vacuum is broken. The contents of the tank, comprising the catalyst-containing 1,4-butanediol dimethacrylate, is admixed with 9 kg of bleaching earth and 6 kg of aluminium silicate (Perlite) as filter aid and freed of catalyst by washcoat filtration. The filtrate is fed into a continuous evaporator (area: 2 m2) having a rotating wiper system at a pressure of 15 torr and a vaporizer temperature of 142° C. A total of 1800 kg of 1,4-butanediol dimethacrylate are obtained from the bottom product:

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][OH:5].[C:7]([O:12]C)(=O)[C:8]([CH3:10])=[CH2:9]>[O-2].[Ca+2].[OH-].[Li+].O.COC1C=CC(O)=CC=1>[C:7]([O:5][CH2:4][CH2:3][CH2:2][CH2:1][O:6][C:7](=[O:12])[C:8]([CH3:10])=[CH2:9])(=[O:12])[C:8]([CH3:10])=[CH2:9] |f:2.3,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

788 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCO)O

|

|

Name

|

|

|

Quantity

|

2664 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OC

|

|

Name

|

|

|

Quantity

|

5 kg

|

|

Type

|

catalyst

|

|

Smiles

|

[O-2].[Ca+2]

|

|

Name

|

|

|

Quantity

|

1 kg

|

|

Type

|

catalyst

|

|

Smiles

|

[OH-].[Li+]

|

|

Name

|

|

|

Quantity

|

4 kg

|

|

Type

|

catalyst

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

0.123 kg

|

|

Type

|

catalyst

|

|

Smiles

|

COC1=CC=C(O)C=C1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

96 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred tank reactor

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provided with agitator, steam

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distillation column and condenser

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture is stirred

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a total of 151 kg of MMA containing 0.24 kg of hydroquinone monomethyl ether and 0.016 kg of 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl in dissolved form are introduced into the column runback during the course of the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drops to below 70° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Thus, a total of 1267 kg of MMA are introduced over a period of 5 hours

|

|

Duration

|

5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

bottom of 130° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

When no more MMA distills off

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

as filter aid

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

freed of catalyst by washcoat filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate is fed into a continuous evaporator (area: 2 m2)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a vaporizer temperature of 142° C

|

Outcomes

Product

Details

Reaction Time |

8 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)OCCCCOC(C(=C)C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1800 kg | |

| YIELD: CALCULATEDPERCENTYIELD | 91% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08039664B2

Procedure details

788 kg of 1,4-butanediol, 2664 kg of methyl methacrylate (MMA), 0.123 kg of hydroquinone monomethyl ether as inhibitor and a mixture of 5 kg of calcium oxide, 1 kg of lithium hydroxide and 4 kg of water as catalyst are combined in a 6 m3 stirred tank reactor provided with agitator, steam heating, distillation column and condenser and the mixture is stirred while passing in air. To stabilize the column, a total of 151 kg of MMA containing 0.24 kg of hydroquinone monomethyl ether and 0.016 kg of 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl in dissolved form are introduced into the column runback during the course of the reaction. The apparatus is heated to a temperature at the bottom of 96° C., with the column initially being operated under total reflux. As soon as the temperature at the top of the column drops to below 70° C., the methanol/MMA mixture is taken off at a reflux ratio of 2.5:1. The MMA stock in the reactor is supplemented by introduction of equal parts of MMA per part of methanol/MMA mixture taken off. Thus, a total of 1267 kg of MMA are introduced over a period of 5 hours. Over a period of 8 hours, the reflux ratio is adapted to the decreasing formation of methanol up to a value of 4.5:1. At a temperature at the bottom of 130° C., the reaction is complete and excess MMA is taken off under reduced pressure, with the pressure being gradually reduced to 100 mbar. When no more MMA distills off, the vacuum is broken. The contents of the tank, comprising the catalyst-containing 1,4-butanediol dimethacrylate, is admixed with 9 kg of bleaching earth and 6 kg of aluminium silicate (Perlite) as filter aid and freed of catalyst by washcoat filtration. The filtrate is fed into a continuous evaporator (area: 2 m2) having a rotating wiper system at a pressure of 15 torr and a vaporizer temperature of 142° C. A total of 1800 kg of 1,4-butanediol dimethacrylate are obtained from the bottom product:

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][OH:5].[C:7]([O:12]C)(=O)[C:8]([CH3:10])=[CH2:9]>[O-2].[Ca+2].[OH-].[Li+].O.COC1C=CC(O)=CC=1>[C:7]([O:5][CH2:4][CH2:3][CH2:2][CH2:1][O:6][C:7](=[O:12])[C:8]([CH3:10])=[CH2:9])(=[O:12])[C:8]([CH3:10])=[CH2:9] |f:2.3,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

788 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCO)O

|

|

Name

|

|

|

Quantity

|

2664 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OC

|

|

Name

|

|

|

Quantity

|

5 kg

|

|

Type

|

catalyst

|

|

Smiles

|

[O-2].[Ca+2]

|

|

Name

|

|

|

Quantity

|

1 kg

|

|

Type

|

catalyst

|

|

Smiles

|

[OH-].[Li+]

|

|

Name

|

|

|

Quantity

|

4 kg

|

|

Type

|

catalyst

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

0.123 kg

|

|

Type

|

catalyst

|

|

Smiles

|

COC1=CC=C(O)C=C1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

96 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred tank reactor

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provided with agitator, steam

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distillation column and condenser

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture is stirred

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a total of 151 kg of MMA containing 0.24 kg of hydroquinone monomethyl ether and 0.016 kg of 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl in dissolved form are introduced into the column runback during the course of the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drops to below 70° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Thus, a total of 1267 kg of MMA are introduced over a period of 5 hours

|

|

Duration

|

5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

bottom of 130° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

When no more MMA distills off

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

as filter aid

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

freed of catalyst by washcoat filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate is fed into a continuous evaporator (area: 2 m2)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a vaporizer temperature of 142° C

|

Outcomes

Product

Details

Reaction Time |

8 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)OCCCCOC(C(=C)C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1800 kg | |

| YIELD: CALCULATEDPERCENTYIELD | 91% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |